An In-depth Technical Guide to Tos-PEG4-CH2-Boc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Tos-PEG4-CH2-Boc: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tos-PEG4-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is a critical determinant of a PROTAC's efficacy, influencing its stability, solubility, and the optimal orientation of the target protein and E3 ligase ligands. This document details the physicochemical properties, synthesis, and application of Tos-PEG4-CH2-Boc, offering detailed experimental protocols and visual workflows to aid researchers in the development of novel protein degraders.
Core Chemical Identity and Properties
Tos-PEG4-CH2-Boc, with the IUPAC name tert-butyl 14-(tosyloxy)-3,6,9,12-tetraoxatetradecanoate, is a well-defined chemical entity featuring a tosyl (Tos) group at one terminus and a Boc-protected amine at the other, connected by a four-unit polyethylene glycol (PEG) spacer. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyloxycarbonyl (Boc) group is a stable protecting group for the amine, which can be readily removed under acidic conditions.
Physicochemical Data
The quantitative properties of Tos-PEG4-CH2-Boc are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 169751-73-9 | [1][2] |
| Molecular Formula | C₂₁H₃₄O₉S | [1] |
| Molecular Weight | 462.55 g/mol | [1] |
| Appearance | Liquid | [1][2] |
| Color | Colorless to light yellow | [1][2] |
| Purity | ≥95% | N/A |
| Solubility | Soluble in DMSO | [1] |
| Storage (Pure Form) | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| SMILES | O=C(OC(C)(C)C)COCCOCCOCCOCCOS(C1=CC=C(C)C=C1)(=O)=O | [1][2] |
Role in PROTAC Synthesis and Mechanism of Action
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is a crucial element that connects the target protein-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker, such as the PEG4 spacer in Tos-PEG4-CH2-Boc, are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a PROTAC is depicted below. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, and the PROTAC can then act catalytically to degrade further target protein molecules.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using Tos-PEG4-CH2-Boc. These protocols are representative and may require optimization based on the specific properties of the ligands being conjugated.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using Tos-PEG4-CH2-Boc typically follows a sequential, three-step process:
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Conjugation of the first ligand: The tosyl group is displaced by a nucleophile on either the target protein ligand or the E3 ligase ligand.
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Boc deprotection: The Boc protecting group is removed to expose the primary amine.
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Conjugation of the second ligand: The newly formed amine is coupled to the second ligand to complete the PROTAC synthesis.
Protocol 1: Nucleophilic Substitution of the Tosyl Group
This protocol describes the reaction of the tosyl group of Tos-PEG4-CH2-Boc with a primary amine on a ligand.
Materials:
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Tos-PEG4-CH2-Boc
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Amine-containing ligand (e.g., target protein or E3 ligase ligand)
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Anhydrous N,N-Dimethylformamide (DMF)
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N,N-Diisopropylethylamine (DIPEA)
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Reaction vessel
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Magnetic stirrer
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Nitrogen or Argon atmosphere setup
Procedure:
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In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution.
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In a separate vial, dissolve Tos-PEG4-CH2-Boc (1.1-1.5 equivalents) in a minimal amount of anhydrous DMF.
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Add the Tos-PEG4-CH2-Boc solution dropwise to the stirred ligand solution.
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Allow the reaction to stir at room temperature for 12-24 hours. For less reactive amines, the temperature may be increased to 40-60°C.
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Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine to remove DMF and excess reagents.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group to yield the free amine.
Materials:
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Boc-protected intermediate from Protocol 1
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Reaction vessel
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Magnetic stirrer
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Ice bath
Procedure:
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Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
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Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
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Continue stirring for an additional 1-3 hours.
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Monitor the reaction progress by LC-MS. The product will have a lower mass corresponding to the loss of the Boc group.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
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To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (add toluene and evaporate) two to three times.
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The resulting amine-TFA salt is often used directly in the next step without further purification.
Protocol 3: Amide Coupling to the Second Ligand
This protocol describes the formation of an amide bond between the deprotected amine and a carboxylic acid on the second ligand.
Materials:
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Amine-TFA salt from Protocol 2
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Carboxylic acid-containing ligand
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Anhydrous N,N-Dimethylformamide (DMF)
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(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 equivalent) in anhydrous DMF.
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Add HATU (1.2 equivalents) and DIPEA (3.0-4.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
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Dissolve the amine-TFA salt from Protocol 2 (1.1 equivalents) in a minimal amount of anhydrous DMF.
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Add the amine solution to the activated carboxylic acid mixture.
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Stir the reaction at room temperature for 4-12 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the final PROTAC product by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Conclusion
Tos-PEG4-CH2-Boc is a highly versatile and valuable linker for the modular synthesis of PROTACs. Its distinct functional groups allow for a controlled, stepwise assembly of these complex heterobifunctional molecules. The inclusion of a PEG4 spacer can enhance the physicochemical properties of the final PROTAC, potentially leading to improved solubility and cell permeability. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate Tos-PEG4-CH2-Boc into their drug discovery and development programs, facilitating the creation of novel protein degraders for a wide range of therapeutic targets.
